Biochemical Potency vs. Dinaciclib and Milciclib
Cdk2-IN-8 demonstrates a distinct, moderate biochemical potency for CDK2 (IC50 = 1.74 µM) that contrasts sharply with the high potency of the clinical multi-CDK inhibitors Dinaciclib (CDK2 IC50 = 1 nM) and Milciclib (CDK2 IC50 = 45 nM) [1], , . This approximately 1,740-fold difference in potency relative to Dinaciclib and a 39-fold difference relative to Milciclib is not a performance deficit but a defining feature. It positions Cdk2-IN-8 as a research tool for experiments requiring controlled, moderate CDK2 inhibition rather than the near-complete kinase inactivation achieved by its high-potency counterparts. This property is particularly valuable for studying systems where partial CDK2 activity is required for cellular homeostasis or where CDK2 plays a non-catalytic role.
| Evidence Dimension | CDK2 Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.74 µM |
| Comparator Or Baseline | Dinaciclib: 1 nM (0.001 µM); Milciclib: 45 nM (0.045 µM) |
| Quantified Difference | Cdk2-IN-8 is ~1,740-fold less potent than Dinaciclib and ~39-fold less potent than Milciclib against CDK2 |
| Conditions | In vitro kinase assay; specific assay conditions may vary between studies (e.g., ATP concentration). |
Why This Matters
This quantitative difference dictates that Cdk2-IN-8 is not a substitute for Dinaciclib or Milciclib in studies requiring high-affinity, near-complete CDK2 inhibition, but is instead the preferred tool for investigating the functional consequences of partial CDK2 blockade.
- [1] El-Kalyoubi S, et al. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. J Enzyme Inhib Med Chem. 2022 Dec;37(1):686-700. View Source
